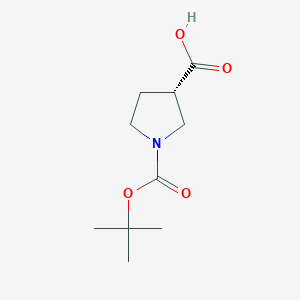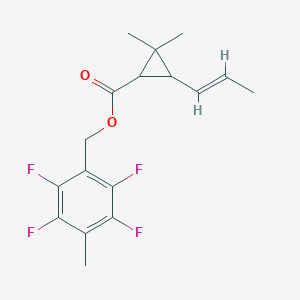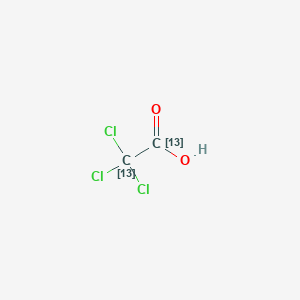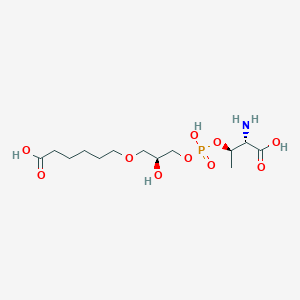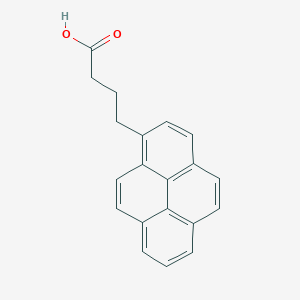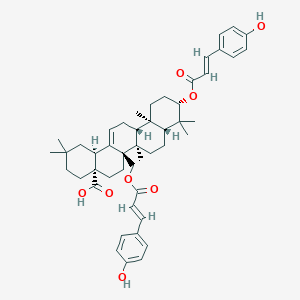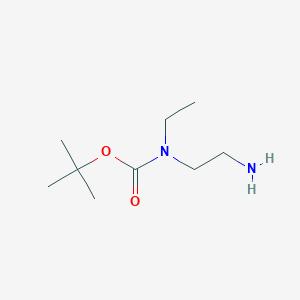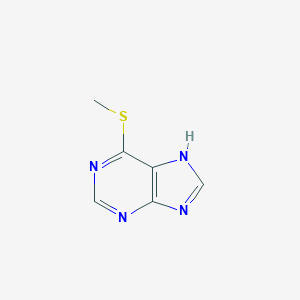![molecular formula C22H27NO5 B131694 (betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester CAS No. 832089-66-4](/img/structure/B131694.png)
(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester” is a chemical compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Synthesis Analysis
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc-protected amines are prepared using the reagent di-tert-butyl-iminodicarboxylate .Molecular Structure Analysis
The molecular structure of this compound includes a Boc group attached to an amine, a benzyloxy group, and a methyl ester group. The Boc group provides stability to the compound and protects the amine from reacting with other substances during synthesis .Chemical Reactions Analysis
The Boc group in this compound can be removed or deprotected under certain conditions. Traditional approaches for N-Boc deprotection rely largely on trifluoroacetic acid-induced cleavage . Other strategies reported for the deprotection of N-Boc include the use of metal catalysts, acetyl chloride in methanol, HCl in organic solvents, aqueous phosphoric acid, concentrated sulfuric acid in tert-butyl acetate, and boiling water .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would largely depend on the specific groups present in the molecule. The Boc group, for instance, is known for its stability towards nucleophilic reagents, hydrogenolysis, and base hydrolysis .properties
IUPAC Name |
methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-19(14-20(24)26-4)17-10-12-18(13-11-17)27-15-16-8-6-5-7-9-16/h5-13,19H,14-15H2,1-4H3,(H,23,25)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUHPKYXIBZDMX-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)
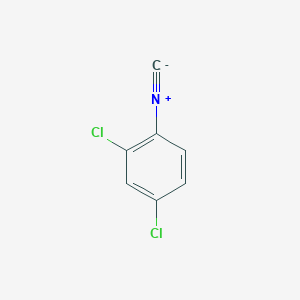
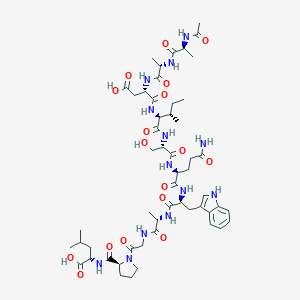
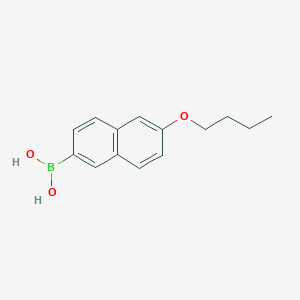
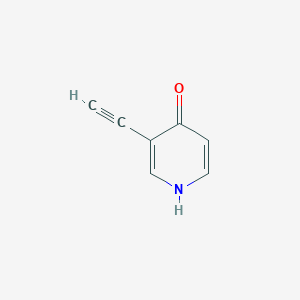
![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)
